molecular formula C23H20N2O2S B11452297 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B11452297
M. Wt: 388.5 g/mol
InChI Key: NZSSCGMNRBEXGM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide involves the inhibition of specific enzymes and proteins. The benzothiazole moiety interacts with the active site of the target enzyme, leading to the inhibition of its activity. This interaction is often studied using molecular docking techniques to understand the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H20N2O2S/c1-14-8-6-10-17(21(14)27-3)22(26)24-18-12-7-9-16(15(18)2)23-25-19-11-4-5-13-20(19)28-23/h4-13H,1-3H3,(H,24,26)

InChI Key

NZSSCGMNRBEXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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